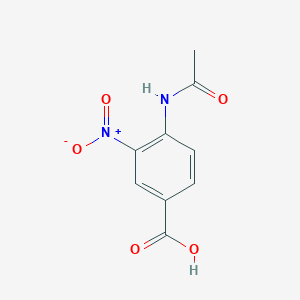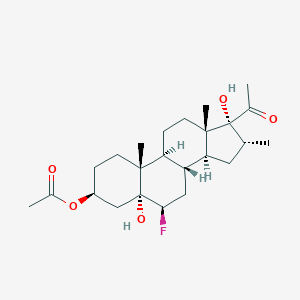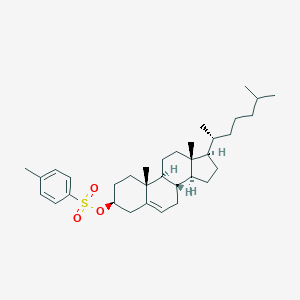
2,6-Difluoropyridine
Vue d'ensemble
Description
2,6-Difluoropyridine is an organic compound belonging to the pyridine family. It is a colourless liquid with a boiling point of 192°C and a melting point of -68°C. It is soluble in water, alcohol and ether. This compound is used in the synthesis of various pharmaceuticals, insecticides, and other organic compounds. It has also been used in the production of polymers, resins, and catalysts.
Applications De Recherche Scientifique
Préparation de poly(éther de pyridine)s
Le 2,6-Difluoropyridine a été utilisé dans la préparation de poly(éther de pyridine)s par polycondensation avec du 1,1,1-tris(4-hydroxyphényl)éthane silylé . Les poly(éther de pyridine)s constituent une classe de polymères qui ont été largement étudiés pour leurs applications potentielles dans divers domaines, notamment l'optoélectronique et la technologie des membranes.
Blocs de construction fluorés
Le this compound est un bloc de construction fluoré . Les composés fluorés présentent un grand intérêt dans le domaine de la chimie médicinale en raison de leurs propriétés uniques, telles qu'une lipophilie accrue et une stabilité métabolique. Ils sont souvent utilisés dans la conception et la synthèse de produits pharmaceutiques et d'agrochimiques.
Études d'ortholithiations
Les ortholithiations du this compound catalysées par le diisopropylamidure de lithium (LDA) dans le tétrahydrofurane à -78°C ont été étudiées . Cette réaction est une étape clé dans la synthèse de nombreuses molécules organiques complexes, et la compréhension de son mécanisme peut aider à améliorer l'efficacité et la sélectivité de ces synthèses.
Préparation de dérivés bistriméthylsilylés
Le this compound a été utilisé dans la préparation de dérivés bistriméthylsilylés de divers diphénols . Ces dérivés sont des intermédiaires utiles dans la synthèse d'un large éventail de composés organiques.
Synthèse de pyridines fluorées
Le this compound peut être utilisé comme matière de départ pour la synthèse d'autres pyridines fluorées . Les pyridines fluorées sont des blocs de construction importants en synthèse organique et ont des applications en chimie médicinale et en science des matériaux.
Étude des interactions fluor-fluor
La présence de deux atomes de fluor dans la molécule de this compound en fait un composé modèle utile pour étudier les interactions fluor-fluor . La compréhension de ces interactions peut fournir des informations sur le comportement des composés fluorés dans divers systèmes chimiques et biologiques.
Safety and Hazards
2,6-Difluoropyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Mécanisme D'action
Target of Action
It’s known that fluoropyridines, in general, are used in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of 2,6-Difluoropyridine involves its interaction with other compounds during synthesis. For instance, it undergoes ortholithiation when treated with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction is quantitative and upon warming the solution to 0°C, the aryllithium converts to 2-fluoro-6-(diisopropylamino)pyridine .
Biochemical Pathways
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they may play a role in multiple biochemical pathways .
Pharmacokinetics
The properties of fluoropyridines, in general, make them interesting for pharmaceutical applications .
Result of Action
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ortholithiation reaction of this compound with lithium diisopropylamide is temperature-dependent, occurring at -78°C .
Analyse Biochimique
Biochemical Properties
It has been used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1- tris (4-hydroxyphenyl)ethane . This suggests that 2,6-Difluoropyridine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that this compound can undergo Lithium diisopropylamide (LDA)-mediated ortholithiations in tetrahydrofuran at -78°C . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature and has a boiling point of 124.5 °C/743 mmHg . This suggests that this compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Propriétés
IUPAC Name |
2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGBRYMJKYYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164755 | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1513-65-1 | |
| Record name | 2,6-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1513-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)






